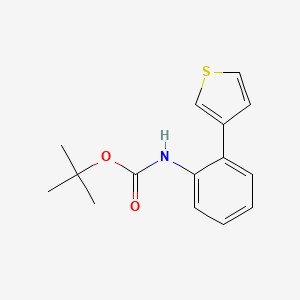

tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate

Description

tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate is a carbamate derivative featuring a thiophene ring substituted at the phenyl ring’s 2-position and a tert-butoxycarbonyl (Boc) protecting group.

Properties

CAS No. |

886505-35-7 |

|---|---|

Molecular Formula |

C15H17NO2S |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

tert-butyl N-(2-thiophen-3-ylphenyl)carbamate |

InChI |

InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-7-5-4-6-12(13)11-8-9-19-10-11/h4-10H,1-3H3,(H,16,17) |

InChI Key |

OFLACRFDYISVIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate typically involves the reaction of 2-(thiophen-3-yl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The following table compares tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate with key analogs, highlighting differences in substituents, molecular properties, and applications:

Physical and Chemical Properties

Melting Points :

- Solubility: Thiophene and Boc groups confer lipophilicity, limiting aqueous solubility. Derivatives with morpholino or benzamido groups (e.g., 7 in ) show improved solubility in polar solvents .

Role in Enzyme Inhibition

- HDAC Inhibitors: Compounds like 4b and 5b are precursors to HDAC-targeting radiotracers, demonstrating nanomolar affinity for HDAC1/2 isoforms .

- Anti-LSD1 Activity : Tranylcypromine derivatives with thiophene motifs (e.g., 18a in ) show potent anti-lysine-specific demethylase 1 (LSD1) activity, with IC₅₀ values <100 nM .

Structural-Activity Relationships (SAR)

- Thiophene vs. Furan : Replacing thiophen-3-yl with furan-2-yl (e.g., 4d in ) reduces HDAC binding affinity, highlighting thiophene’s superior electronic properties .

- Boc Group Utility : The Boc group enhances stability during synthesis but requires acidic conditions for deprotection, limiting in vivo applications .

Biological Activity

tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H19NO2S, with a molecular weight of approximately 275.4 g/mol. The compound features a tert-butyl group , a carbamate moiety , and a thiophene-substituted phenyl ring . The unique electronic properties imparted by the thiophene ring make this compound particularly interesting in medicinal chemistry and materials science.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes linked to inflammatory pathways, suggesting potential anti-inflammatory properties.

- Antimicrobial Activity: Preliminary studies indicate that it may possess antimicrobial effects, making it a candidate for further exploration in drug development against microbial infections.

Research Findings

Recent studies have highlighted the biological activities of this compound. A summary of relevant findings is presented below:

| Study Focus | Findings |

|---|---|

| Antimicrobial Properties | Exhibits potential antimicrobial activity, inhibiting the growth of various pathogens. |

| Anti-inflammatory Effects | May modulate inflammatory pathways through enzyme inhibition, leading to reduced inflammation. |

| Cancer Research | Investigated for its role in cancer therapy due to its ability to inhibit specific cancer-related enzymes. |

Case Studies

-

Antimicrobial Study:

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. -

Inflammation Model:

In vivo experiments using animal models demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent. -

Cancer Cell Line Testing:

The compound was tested against various cancer cell lines, showing selective cytotoxicity towards certain types while sparing normal cells. This selectivity highlights its potential for therapeutic applications in oncology.

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for future investigation include:

- Detailed pharmacokinetic studies to assess bioavailability and metabolism.

- Exploration of structure-activity relationships to optimize derivatives with enhanced efficacy.

- Clinical trials to evaluate safety and effectiveness in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.